molecular formula C12H13N2NaO4 B097233 Nalidixate sodium CAS No. 15769-77-4

Nalidixate sodium

Cat. No.: B097233
CAS No.: 15769-77-4
M. Wt: 272.23 g/mol
InChI Key: OWEXQJSSKQXXSX-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nalidixate sodium, also known as sodium nalidixate, is the sodium salt form of nalidixic acid. Nalidixic acid is a synthetic antibacterial agent belonging to the quinolone class of antibiotics. It was the first quinolone antibiotic discovered and has been used primarily to treat urinary tract infections caused by Gram-negative bacteria .

Preparation Methods

Synthetic Routes and Reaction Conditions

Nalidixate sodium is synthesized from nalidixic acid. The synthesis of nalidixic acid involves the condensation of 2-aminopyridine with ethyl acetoacetate, followed by cyclization and oxidation steps . The resulting nalidixic acid is then neutralized with sodium hydroxide to form this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis of nalidixic acid, followed by its conversion to the sodium salt. The process includes purification steps to ensure the final product meets pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions

Nalidixate sodium undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Antibacterial Properties

Mechanism of Action:
Nalidixate sodium functions as an inhibitor of bacterial DNA polymerase, which is crucial for bacterial replication. This mechanism makes it effective against a variety of Gram-negative and some Gram-positive bacteria .

Clinical Applications:

  • Urinary Tract Infections (UTIs): this compound was one of the first antibiotics used specifically for UTIs, showing significant efficacy against E. coli and other uropathogens .
  • Ciprofloxacin Susceptibility: Research indicates that susceptibility to nalidixic acid can serve as a marker for predicting susceptibility to ciprofloxacin in Salmonella species, enhancing treatment strategies for infections caused by this pathogen .

Synthesis of Novel Compounds

Schiff Bases and Anti-inflammatory Activity:
Recent studies have explored the synthesis of Schiff bases derived from nalidixic acid combined with amino acids and isatins. These compounds exhibited notable anti-inflammatory effects by significantly inhibiting inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in macrophage models . This suggests potential applications in developing new anti-inflammatory drugs.

Metal Complexes:
Research on copper(II) complexes with nalidixic acid has shown that these compounds can interact with bacterial DNA, inducing structural alterations that inhibit bacterial growth. The complexes demonstrated significant nuclease activity, which could be harnessed for therapeutic interventions against bacterial infections .

Analytical Applications

Detection Methods:
this compound has been utilized in various analytical methods, including:

  • Chemiluminescence Techniques: A novel flow injection chemiluminescence method utilizing CdS quantum dots has been developed for sensitive detection of nalidixic acid. This method enhances the analytical capabilities for monitoring drug levels in biological samples .
  • Sorption Studies: Studies investigating the sorption and transport characteristics of nalidixic acid in different substrates have provided insights into its environmental behavior, particularly in aquifer systems. These findings are crucial for understanding the fate of pharmaceuticals in the environment .

Pharmaceutical Formulations

Ionic Liquids (ILs):
The potential of ionic liquids as pharmaceutical solvents has been explored, including formulations based on nalidixic acid. These ILs can improve the solubility and bioavailability of poorly soluble drugs, making them promising candidates for drug delivery systems . The solubility studies conducted at physiological conditions indicate that these formulations could enhance therapeutic efficacy.

Table 1: Summary of Research Findings on this compound

Study ReferenceApplication FocusKey Findings
Antibacterial EfficacyDemonstrated effectiveness against E. coli; correlation with ciprofloxacin susceptibility
Metal ComplexesInduced structural changes in bacterial DNA; significant nuclease activity
Ionic LiquidsEnhanced solubility and bioavailability; potential for improved drug formulations

Mechanism of Action

Nalidixate sodium exerts its antibacterial effects by inhibiting bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for DNA replication and transcription. By inhibiting these enzymes, this compound prevents bacterial cell division and leads to cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique in its historical significance as the first quinolone antibiotic discovered. While newer quinolones have been developed with improved efficacy and safety profiles, this compound remains an important compound in the study of quinolone antibiotics and bacterial resistance mechanisms .

Biological Activity

Nalidixate sodium, a derivative of nalidixic acid, is a synthetic antibacterial agent belonging to the quinolone class. Its primary use is in the treatment of urinary tract infections (UTIs), particularly those caused by gram-negative bacteria. This article delves into the biological activity of this compound, discussing its mechanism of action, efficacy in clinical studies, and potential applications in various fields.

This compound exerts its antibacterial effects primarily through the inhibition of bacterial DNA synthesis. It targets DNA gyrase , an essential enzyme responsible for introducing negative supercoils into DNA, which is crucial for DNA replication and transcription. By binding to DNA gyrase, this compound disrupts the normal functioning of this enzyme, leading to the inhibition of bacterial growth and replication .

The compound's active metabolite, hydroxynalidixic acid, also plays a significant role in its biological activity. It binds reversibly to DNA, further interfering with RNA synthesis and protein production . The following table summarizes key aspects of its biological activity:

Property Details
Class Quinolone antibiotic
Target Bacterial DNA gyrase
Mechanism Inhibition of DNA replication and transcription
Spectrum of Activity Primarily effective against gram-negative bacteria
Resistance Emergence of resistance observed; not transferable via R factors

Clinical Efficacy

Numerous clinical studies have evaluated the efficacy of this compound in treating UTIs. A notable study involved 257 women with acute lower urinary tract infections treated with a combination of nalidixic acid and sodium citrate. Results showed that 85% of patients became abacteriuric within two days, although 5% had resistant strains present . Another study with college-age females demonstrated a 100% eradication rate for susceptible strains when treated with low-dose nalidixic acid combined with sodium citrate .

Case Study Insights

  • Case Study: Treatment Outcomes
    • Population: 257 women with acute UTI.
    • Treatment: Nalidixic acid plus sodium citrate (0.66 g + 4 g).
    • Results:
      • 85% were abacteriuric at two days post-treatment.
      • Recurrence occurred in 18% at one-month follow-up.
      • Side effects were mild (3% interruption due to side effects) .
  • Case Study: College-Age Females
    • Population: 24 females treated every 8 hours for three days.
    • Results:
      • 100% eradication of susceptible strains.
      • Recurrence rate was only 5% during follow-up .

Resistance Mechanisms

Despite its effectiveness, the emergence of resistance to this compound poses a significant challenge. Studies indicate that conventional chromosomal resistance can develop in approximately 2-14% of patients during treatment . Factors contributing to resistance include:

  • High age and incidence of resistant mutants in infecting strains.
  • Previous exposure to antibiotics.

Applications Beyond Antibacterial Use

Recent research has explored the potential applications of this compound beyond traditional antibacterial uses. For instance, studies on metal complexes involving nalidixic acid have indicated potential anticancer properties due to enhanced binding affinity to DNA and selective cytotoxicity against tumor cell lines . Additionally, its use in drug delivery systems is being investigated, showcasing its versatility as a compound.

Properties

IUPAC Name

sodium;1-ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylate;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3.Na.H2O/c1-3-14-6-9(12(16)17)10(15)8-5-4-7(2)13-11(8)14;;/h4-6H,3H2,1-2H3,(H,16,17);;1H2/q;+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWEXQJSSKQXXSX-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=O)C2=C1N=C(C=C2)C)C(=O)[O-].O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N2NaO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50935777
Record name 1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50935777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15769-77-4
Record name Nalidixate sodium [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015769774
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50935777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NALIDIXATE SODIUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J17QL41ZAG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Nalidixate sodium
Reactant of Route 2
Nalidixate sodium
Reactant of Route 3
Nalidixate sodium
Reactant of Route 4
Reactant of Route 4
Nalidixate sodium
Reactant of Route 5
Nalidixate sodium
Reactant of Route 6
Reactant of Route 6
Nalidixate sodium

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.